
N,N,2,5-tetramethyl-1-propan-2-ylpyrrole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,2,5-tetramethyl-1-propan-2-ylpyrrole-3-carboxamide, commonly known as TPPO, is a pyrrole-based compound that has gained significant attention in scientific research due to its unique properties. It is a colorless crystalline solid that is soluble in organic solvents and has a molecular weight of 213.32 g/mol. TPPO has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and chemical biology.
作用機序
The mechanism of action of TPPO is not fully understood, but it is believed to work by inducing apoptosis in cancer cells. TPPO has been shown to activate the caspase cascade, which leads to the activation of apoptosis. Additionally, TPPO has been shown to inhibit the NF-κB pathway, which is involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects:
TPPO has been shown to have various biochemical and physiological effects. In vitro studies have shown that TPPO induces apoptosis in cancer cells, inhibits the NF-κB pathway, and activates the caspase cascade. Additionally, TPPO has been shown to have antioxidant properties and can scavenge free radicals. In vivo studies have shown that TPPO can reduce tumor growth in mice and can improve glucose metabolism in diabetic rats.
実験室実験の利点と制限
TPPO has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high purity and yield. Additionally, TPPO has a high affinity for metal ions, making it a useful ligand in metal-catalyzed reactions. However, TPPO has some limitations, including its low solubility in water and its potential toxicity. Care should be taken when handling TPPO, and proper safety precautions should be followed.
将来の方向性
There are several future directions for research on TPPO. One area of interest is the development of TPPO-based anticancer agents. TPPO has shown promising results in inducing apoptosis in cancer cells, and further research could lead to the development of novel anticancer drugs. Additionally, TPPO could be used as a building block for the synthesis of new organic compounds with potential applications in material science and chemical biology. Finally, further studies are needed to fully understand the mechanism of action of TPPO and its potential applications in various fields.
合成法
TPPO can be synthesized using various methods, including the reaction of 2,5-dimethylpyrrole with isobutyryl chloride in the presence of anhydrous aluminum chloride. The reaction yields TPPO in high purity and yield. Other methods of synthesis include the reaction of 2,5-dimethylpyrrole with isobutyric anhydride in the presence of a Lewis acid catalyst.
科学的研究の応用
TPPO has been widely used in scientific research due to its unique properties. It has been used as a ligand in metal-catalyzed reactions, as a fluorescent probe for the detection of metal ions, and as a stabilizer for metal nanoparticles. In medicinal chemistry, TPPO has been studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells. Additionally, TPPO has been used as a building block for the synthesis of various organic compounds.
特性
IUPAC Name |
N,N,2,5-tetramethyl-1-propan-2-ylpyrrole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-8(2)14-9(3)7-11(10(14)4)12(15)13(5)6/h7-8H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHAMYMOZOHWISX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C(C)C)C)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,2,5-tetramethyl-1-propan-2-ylpyrrole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclopentanecarboxamide](/img/structure/B7512404.png)

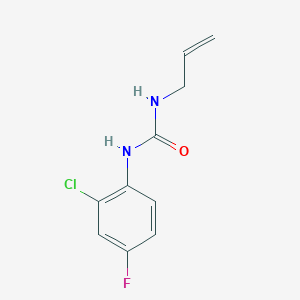
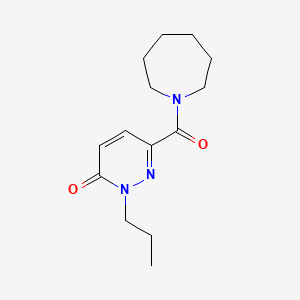
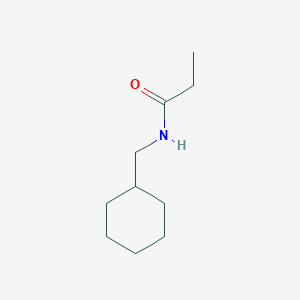

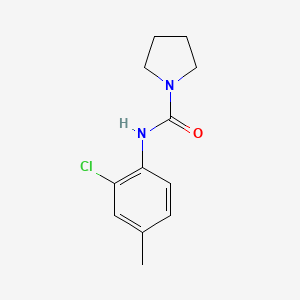
![cyclohex-3-en-1-yl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7512423.png)
![1-[2-(Azepan-1-yl)-2-oxoethyl]azepan-2-one](/img/structure/B7512428.png)



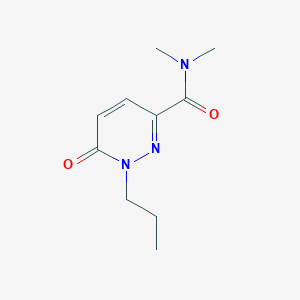
![N-[(6-methylpyridin-3-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7512458.png)